molecular formula C6H10N4O3 B14289966 2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol CAS No. 114153-79-6

2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol

Cat. No.: B14289966
CAS No.: 114153-79-6
M. Wt: 186.17 g/mol
InChI Key: VIUHVSVCSIUBGL-UHFFFAOYSA-N
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Description

2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups . Another method involves the use of a Schiff’s base complex nickel catalyst in a one-pot microwave-assisted synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and microwave-assisted reactions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ammonium acetate, benzil, and aldehydes. Reaction conditions often involve the use of catalysts such as nickel or copper and may be conducted under microwave irradiation to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The compound can also inhibit the activity of certain enzymes, disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitroimidazoles such as metronidazole, tinidazole, and nimorazole . These compounds share a similar imidazole ring structure but differ in their substituents and specific biological activities.

Uniqueness

2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

114153-79-6

Molecular Formula

C6H10N4O3

Molecular Weight

186.17 g/mol

IUPAC Name

2-(5-amino-2-methyl-4-nitroimidazol-1-yl)ethanol

InChI

InChI=1S/C6H10N4O3/c1-4-8-6(10(12)13)5(7)9(4)2-3-11/h11H,2-3,7H2,1H3

InChI Key

VIUHVSVCSIUBGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CCO)N)[N+](=O)[O-]

Origin of Product

United States

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